molecular formula C9H20O2 B14407199 Nonane-4,6-diol CAS No. 84219-62-5

Nonane-4,6-diol

Cat. No.: B14407199
CAS No.: 84219-62-5
M. Wt: 160.25 g/mol
InChI Key: VDZVHCDRFIJZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonane-4,6-diol is an organic compound with the molecular formula C9H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonane-4,6-diol can be synthesized through several methods. One common approach involves the reduction of nonane-4,6-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of nonane-4,6-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the dione to the diol .

Chemical Reactions Analysis

Types of Reactions

Nonane-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form nonane-4,6-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to nonane using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Scientific Research Applications

Nonane-4,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nonane-4,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Nonane-4,6-diol can be compared with other similar diols, such as:

    Nonane-2,4-diol: Differing in the position of hydroxyl groups, which affects its chemical properties and reactivity.

    Nonane-1,3-diol: Another isomer with distinct physical and chemical characteristics.

    Decane-4,6-diol: A longer-chain diol with similar functional groups but different molecular weight and properties.

Properties

CAS No.

84219-62-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

nonane-4,6-diol

InChI

InChI=1S/C9H20O2/c1-3-5-8(10)7-9(11)6-4-2/h8-11H,3-7H2,1-2H3

InChI Key

VDZVHCDRFIJZKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(CCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.